molecular formula C5H9N3O B13605862 5-(Hydrazinylmethyl)-3-methylisoxazole

5-(Hydrazinylmethyl)-3-methylisoxazole

Cat. No.: B13605862
M. Wt: 127.14 g/mol
InChI Key: NALFOSIVTMSAPQ-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-3-methylisoxazole typically involves the reaction of 3-methylisoxazole with hydrazine derivatives. One common method is the condensation reaction between 3-methylisoxazole-5-carbaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-3-methylisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The methyl group on the isoxazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy compounds.

    Reduction: Hydrazones and amines.

    Substitution: Various substituted isoxazoles depending on the reagents used.

Scientific Research Applications

5-(Hydrazinylmethyl)-3-methylisoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer, anti-inflammatory, and antimicrobial compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It is explored for its potential use in the development of novel materials, such as polymers and coordination complexes with unique properties.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-3-methylisoxazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisoxazole: The parent compound without the hydrazinylmethyl group.

    5-(Aminomethyl)-3-methylisoxazole: Similar structure with an amino group instead of a hydrazinyl group.

    5-(Hydroxymethyl)-3-methylisoxazole: Similar structure with a hydroxyl group instead of a hydrazinyl group.

Uniqueness

5-(Hydrazinylmethyl)-3-methylisoxazole is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing the compound’s versatility in synthetic and medicinal applications.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methylhydrazine

InChI

InChI=1S/C5H9N3O/c1-4-2-5(3-7-6)9-8-4/h2,7H,3,6H2,1H3

InChI Key

NALFOSIVTMSAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CNN

Origin of Product

United States

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